Cannabigerol (1.0 mg/mL in Methanol) Cannabigerol (1.0 mg/mL in Methanol) Cannabigerol (Item No. 15293) is an analytical reference material that is structurally categorized as a phytocannabinoid.Cannabigerol is a metabolite of Δ It is a non-psychoactive cannabinoid that activates transient receptor potential (TRP) channels of the ankyrin type-1 (TRPA1), vanilloid type-1 (TRPV1), and TRPV2 (EC50s = 0.7, 1.3, and 1.72 µM, respectively). Cannabigerol also acts as an antagonist of TRPM8 (IC50 = 0.16 µM) and has been shown to activate α2-adrenoceptors (EC50 = 0.2 nM) as well as block central cannabinoid (CB1) receptors and 5-HT1A receptors (KB = 51.9 nM). Furthermore, it can inhibit anandamide uptake by RBL-2H3 cells with an IC50 value of 11.3 µM. Cannabigerol is regulated as a Schedule I drug in the United States. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 25654-31-3
VCID: VC0157186
InChI: InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
SMILES: CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Cannabigerol (1.0 mg/mL in Methanol)

CAS No.: 25654-31-3

Reference Standards

VCID: VC0157186

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

Cannabigerol (1.0 mg/mL in Methanol) - 25654-31-3

CAS No. 25654-31-3
Product Name Cannabigerol (1.0 mg/mL in Methanol)
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Standard InChI InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Standard InChIKey QXACEHWTBCFNSA-SFQUDFHCSA-N
Isomeric SMILES CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
SMILES CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Canonical SMILES CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Appearance Powder
Description Cannabigerol (Item No. 15293) is an analytical reference material that is structurally categorized as a phytocannabinoid.Cannabigerol is a metabolite of Δ It is a non-psychoactive cannabinoid that activates transient receptor potential (TRP) channels of the ankyrin type-1 (TRPA1), vanilloid type-1 (TRPV1), and TRPV2 (EC50s = 0.7, 1.3, and 1.72 µM, respectively). Cannabigerol also acts as an antagonist of TRPM8 (IC50 = 0.16 µM) and has been shown to activate α2-adrenoceptors (EC50 = 0.2 nM) as well as block central cannabinoid (CB1) receptors and 5-HT1A receptors (KB = 51.9 nM). Furthermore, it can inhibit anandamide uptake by RBL-2H3 cells with an IC50 value of 11.3 µM. Cannabigerol is regulated as a Schedule I drug in the United States. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded using the batch number located on the product label. For a representative CofA please contact our technical support.
Synonyms 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentyl-1,3-benzenediol; 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentylresorcinol;
PubChem Compound 5315659
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator